Fmoc-Glu(OBzl)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

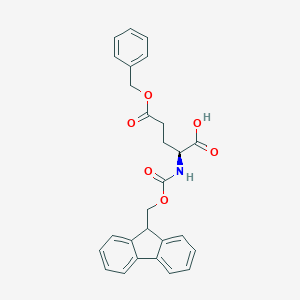

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJURMMMGPQIQP-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553436 | |

| Record name | (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123639-61-2 | |

| Record name | 5-(Phenylmethyl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123639-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-5-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Fmoc-Glu(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OBzl)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester, is a pivotal amino acid derivative extensively utilized in synthetic peptide chemistry.[1] As a dual-protected building block, it offers strategic advantages in Solid-Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu chemical strategy. The N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while the γ-carboxyl group of the glutamic acid side chain is protected by the acid-labile benzyl (B1604629) (Bzl) ester.[1] This orthogonal protection scheme allows for the selective deprotection of the α-amino group for peptide chain elongation under mild basic conditions, while the side chain remains protected until the final acid-mediated cleavage step. This guide provides a comprehensive overview of the chemical properties, spectroscopic data, and detailed experimental protocols for the effective use of this compound in peptide synthesis.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white crystalline powder.[1] Its properties are critical for its handling, storage, and reactivity in synthetic protocols.

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester | [2][3] |

| CAS Number | 123639-61-2 | [1][2] |

| Molecular Formula | C₂₇H₂₅NO₆ | [1][2] |

| Molecular Weight | 459.49 g/mol | [1][4] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | ~70 °C (decomposition) | [5] |

| Solubility | Soluble in DMF and DMSO (up to 200 mg/mL); sparingly soluble in water. | [1][4][6] |

| Optical Rotation | [α]²⁰/D ≈ -13° (c=0.77 in DMF) | [7] |

| Storage Conditions | Long-term (powder): -20°C (up to 3 years). Short-term: 4°C (up to 2 years). In solvent: -80°C (6 months). | [4] |

Spectroscopic Data

Spectroscopic analysis is essential for verifying the identity and purity of this compound. Below are the expected characteristic signals based on its molecular structure.

Note: The following data are predicted or typical values based on the chemical structure and may vary slightly based on the solvent and experimental conditions.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Protons Assigned |

| ~ 7.80 | d | 2H, Aromatic (Fmoc) |

| ~ 7.65 | d | 2H, Aromatic (Fmoc) |

| ~ 7.45 - 7.25 | m | 9H, Aromatic (Fmoc and Benzyl) |

| ~ 5.70 | d | 1H, NH (Amide) |

| ~ 5.10 | s | 2H, CH₂ (Benzyl) |

| ~ 4.40 - 4.20 | m | 3H, CH & CH₂ (Fmoc) |

| ~ 4.10 | m | 1H, α-CH (Glu) |

| ~ 2.50 | t | 2H, γ-CH₂ (Glu) |

| ~ 2.20 - 1.90 | m | 2H, β-CH₂ (Glu) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 173.5 | C=O (α-Carboxyl) |

| ~ 172.8 | C=O (γ-Ester) |

| ~ 156.2 | C=O (Fmoc Urethane) |

| ~ 143.8, 141.3 | Quaternary Aromatic (Fmoc) |

| ~ 135.7 | Quaternary Aromatic (Benzyl) |

| ~ 128.5, 128.2, 128.0 | Aromatic CH (Benzyl) |

| ~ 127.7, 127.1, 125.2 | Aromatic CH (Fmoc) |

| ~ 120.0 | Aromatic CH (Fmoc) |

| ~ 67.2 | CH₂ (Fmoc) |

| ~ 66.2 | CH₂ (Benzyl) |

| ~ 54.5 | α-CH (Glu) |

| ~ 47.1 | CH (Fmoc) |

| ~ 30.2 | γ-CH₂ (Glu) |

| ~ 28.5 | β-CH₂ (Glu) |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Assignment |

| ~ 3300 | N-H Stretch (Amide) |

| ~ 3030 | C-H Stretch (Aromatic) |

| ~ 2950 | C-H Stretch (Aliphatic) |

| ~ 1735 | C=O Stretch (Ester) |

| ~ 1690 | C=O Stretch (Carboxylic Acid and Urethane) |

| ~ 1530 | N-H Bend (Amide II) |

| ~ 1250 | C-O Stretch (Ester/Acid) |

| ~ 740, 760 | C-H Bend (Ortho-disubstituted Aromatic - Fmoc) |

Mass Spectrometry

| m/z Value | Species Assignment |

| 460.17 | [M+H]⁺ (Calculated) |

| 482.15 | [M+Na]⁺ (Calculated) |

| 238.09 | [M - Fmoc group + 2H]⁺ |

| 179.08 | [Fmoc CH₂ - H]⁺ fragment |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the introduction of glutamic acid residues into a peptide sequence using automated or manual SPPS. The general workflow involves a repetitive cycle of deprotection and coupling.

Caption: General workflow for one cycle of Fmoc-SPPS.

Experimental Protocols

Protocol 1: Fmoc Group Deprotection This procedure is performed on the resin-bound peptide prior to coupling this compound.

-

Swell the peptide-resin in N,N-Dimethylformamide (DMF).

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of this compound This protocol details the activation and coupling of the amino acid to the deprotected resin.

-

Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents) in DMF.

-

Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents), to the solution. Allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[8] For sterically hindered couplings, the reaction time may be extended.

-

Monitoring: After the coupling period, perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[9] A negative result (colorless or yellow beads) indicates a complete reaction.

-

If the coupling is incomplete (blue beads), a second coupling can be performed.

-

Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Caption: Chemical coupling of this compound.

Protocol 3: Kaiser Test for Reaction Monitoring The Kaiser test is a colorimetric assay to detect free primary amines.[10]

-

Reagent Preparation:

-

Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.

-

Solution B: 80 g phenol (B47542) in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

-

-

Procedure:

-

Take a small sample of resin beads (1-5 mg) and place them in a small glass test tube.

-

Wash the beads with ethanol.

-

Add 2-3 drops of each of Solution A, B, and C.

-

Heat the test tube at 100°C for 5 minutes.

-

-

Interpretation:

-

Positive (Incomplete Coupling): Resin beads and solution turn a deep blue.

-

Negative (Complete Coupling): Resin beads and solution remain colorless or turn yellow/orange.

-

Key Side Reactions: Pyroglutamate (B8496135) Formation

A significant side reaction associated with glutamic acid residues in SPPS is the intramolecular cyclization to form a pyroglutamate (pGlu) residue.[1] This reaction is particularly relevant when Glu is at the N-terminus of the peptide chain and is exposed to the basic conditions of Fmoc deprotection.[6] The reaction involves the nucleophilic attack of the free N-terminal amine on the side-chain γ-carbonyl, leading to the elimination of the benzyl protecting group in this case, or more commonly, the loss of water from an unprotected side chain.

This modification results in a mass loss of 18 Da (from dehydration) and blocks the N-terminus, preventing further chain elongation and complicating purification. Studies on aqueous solutions have shown that the rate of pyroglutamate formation from glutamic acid is significantly increased under both acidic (pH 4) and basic (pH 8) conditions, with a minimum rate observed around pH 6.[10][11][12] While direct kinetic data in the piperidine/DMF environment of SPPS is scarce, it is known that this basic condition can promote the side reaction.

Mitigation Strategies:

-

Minimize Deprotection Time: Use shorter treatment times with 20% piperidine in DMF (e.g., two cycles of 5-7 minutes) to reduce the exposure of the N-terminal Glu to basic conditions.[6]

-

Use Milder Bases: For particularly sensitive sequences, using a less basic deprotection solution, such as 2% DBU / 2% piperidine in DMF, may be considered, although DBU can promote other side reactions.

Caption: Pyroglutamate side reaction from N-terminal Glu.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Inhalation of the powder or direct contact with skin and eyes should be avoided as it may cause irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer. Proper storage in a cool, dry place is essential to maintain its stability and reactivity.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. peptide.com [peptide.com]

- 3. 123639-61-2 | this compound | Tetrahedron [thsci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc-Glu-OBzl Novabiochem 122350-52-1 [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

Fmoc-Glu(OBzl)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), a critical building block for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This document outlines its chemical structure, molecular properties, and detailed experimental protocols for its application.

Core Compound Data

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a base-labile Fmoc group, and the γ-carboxyl group of the side chain is protected by an acid-labile benzyl (B1604629) (Bzl) ester. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation while the side chain remains protected until the final cleavage step.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₅NO₆ | [1] |

| Molecular Weight | 459.49 g/mol | [1] |

| CAS Number | 123639-61-2 | [1] |

| Appearance | White to off-white solid powder | [1] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dichloromethane (DCM) | |

| Melting Point | Information not available |

Orthogonal Protection Strategy in Peptide Synthesis

The use of this compound in SPPS relies on a precise, sequential process of deprotection and coupling. The Fmoc group provides temporary protection of the N-terminus, while the benzyl group offers semi-permanent protection of the glutamic acid side chain.

References

A Technical Guide to the Solubility of Fmoc-Glu(OBzl)-OH in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in various organic solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and maximizing yields in the development of peptide-based therapeutics. This document collates available quantitative and qualitative solubility data, outlines the key factors influencing solubility, and provides a detailed experimental protocol for its determination.

Introduction

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, favored for its base-lability which allows for mild deprotection conditions. This compound is a frequently utilized derivative for the introduction of glutamic acid residues into a peptide sequence, where the benzyl (B1604629) ester protects the side-chain carboxylic acid. The efficiency of peptide synthesis is highly dependent on the solubility of the Fmoc-amino acids in the reaction solvent.[] Poor solubility can lead to incomplete coupling, aggregation, and the formation of deletion sequences, thereby compromising the integrity of the final peptide product. This guide serves as a technical resource for researchers to better understand and manage the solubility of this compound in common organic solvents.

Factors Influencing the Solubility of this compound

The solubility of this compound is a multifactorial property governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2]

-

Molecular Structure of this compound:

-

Fmoc Group: The large, hydrophobic fluorenylmethoxycarbonyl group significantly influences the solubility profile, generally rendering the molecule soluble in non-polar and polar aprotic organic solvents.

-

Glutamic Acid Backbone: The polar amino acid backbone contributes to its solubility in more polar solvents.

-

Benzyl (OBzl) Protecting Group: The benzyl ester side-chain protection adds to the hydrophobic character of the molecule.

-

-

Solvent Properties:

-

Polarity: Polar aprotic solvents are generally the most effective for dissolving Fmoc-protected amino acids.[2] These solvents can solvate the charged portions of the molecule without interfering with the reactive groups.

-

Hydrogen Bonding Capacity: Solvents capable of hydrogen bonding can interact with the carboxylic acid and the N-H group of the this compound, influencing its solubility.

-

Temperature: In most cases, solubility increases with temperature. Gentle heating can be employed to dissolve the compound, although care must be taken to avoid degradation.

-

Quantitative and Qualitative Solubility Data

Quantitative solubility data for this compound across a wide range of solvents is not extensively published. However, available data and qualitative descriptions from technical data sheets provide valuable insights. The following table summarizes the known solubility information. For solvents where quantitative data is unavailable, a qualitative description and comparative data for a structurally similar compound, Fmoc-Glu(OtBu)-OH, are provided for context.

| Solvent | Chemical Formula | Solubility of this compound | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 200 mg/mL (435.27 mM)[3][4] | Ultrasonic assistance may be required.[4] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | "Clearly soluble" at 1 mmole in 2 mL (~229.75 mg/mL)[5] | A common and effective solvent for SPPS.[] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good to excellent solubility (qualitative)[] | Often has higher solvating power than DMF.[6] |

| Dichloromethane (DCM) | CH₂Cl₂ | Limited solubility (qualitative)[2] | Generally not a good solvent for Fmoc-amino acids.[6] |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Expected to have limited to moderate solubility. |

| Acetonitrile (ACN) | C₂H₃N | Data not available | May have limited solubility. |

Note: The solubility of Fmoc-protected amino acids should be determined empirically for specific applications and concentrations required in your workflow.[6]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[7] This protocol outlines the general procedure for determining the solubility of this compound.

4.1. Materials

-

This compound powder

-

Selected organic solvents (e.g., DMSO, DMF, NMP, DCM, THF, ACN)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the chosen solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically room temperature, e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). The solution should appear as a slurry.

-

-

Separation of Saturated Solution:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in mg/mL or mol/L.

-

Conclusion

The solubility of this compound is a critical parameter for the successful synthesis of peptides. This guide has summarized the available solubility data, highlighting its excellent solubility in polar aprotic solvents such as DMSO and DMF. For solvents where quantitative data is limited, a qualitative understanding based on the physicochemical properties of the solute and solvent is provided. The detailed experimental protocol for the shake-flask method offers a reliable approach for researchers to determine the solubility of this compound in their specific solvent systems, enabling the optimization of reaction conditions for improved peptide synthesis outcomes.

References

- 2. researchgate.net [researchgate.net]

- 3. bloomtechz.com [bloomtechz.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Novabiochem 123639-61-2 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number for Fmoc-L-Glu(OBzl)-OH.

An In-depth Technical Guide to Fmoc-L-Glu(OBzl)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-benzyl ester, commonly known as Fmoc-L-Glu(OBzl)-OH, is a pivotal amino acid derivative in the field of peptide chemistry. Its unique structural features, combining the base-labile Fmoc protecting group for the α-amino group and an acid-labile benzyl (B1604629) ester for the γ-carboxyl group, make it an essential building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of Fmoc-L-Glu(OBzl)-OH, including its chemical properties, detailed experimental protocols for its use in SPPS, and its applications in drug discovery and development.

Introduction

Fmoc-L-Glu(OBzl)-OH is a derivative of glutamic acid, an acidic amino acid. In peptide synthesis, the reactive side chain of glutamic acid must be protected to prevent unwanted side reactions during the peptide chain elongation. The benzyl (Bzl) group serves as a reliable protecting group for the γ-carboxyl function, while the Fmoc group temporarily protects the α-amino group. This orthogonal protection strategy allows for the selective removal of the Fmoc group under mild basic conditions to permit peptide bond formation, while the benzyl group remains intact until the final acid-mediated cleavage from the solid support.

The incorporation of glutamic acid residues is critical for the synthesis of a vast array of biologically active peptides, influencing properties such as solubility, metal chelation, and receptor binding. Consequently, a thorough understanding of the properties and handling of Fmoc-L-Glu(OBzl)-OH is paramount for researchers in peptide synthesis and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-L-Glu(OBzl)-OH is presented in Table 1.

Table 1: Physicochemical Properties of Fmoc-L-Glu(OBzl)-OH

| Property | Value | References |

| CAS Number | 123639-61-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₂₇H₂₅NO₆ | [1][3][4] |

| Molecular Weight | 459.49 g/mol | [1][4] |

| Appearance | White to off-white solid powder | [1][2] |

| Purity (HPLC) | Typically ≥97% | [2] |

| Optical Rotation [α] | -13.1319° (c=0.7695g/100ml in DMF) | [2] |

| Solubility | High solubility in DMSO (up to 200 mg/mL); soluble in DMF and NMP | [1] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-Glu(OBzl)-OH is primarily utilized in Fmoc-based SPPS. The general workflow of incorporating a glutamic acid residue using this derivative is depicted below.

Experimental Protocols

3.1.1. Standard Coupling Protocol

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Glu(OBzl)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the amino acid.

-

Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

3.1.2. Cleavage and Benzyl Group Deprotection

The benzyl ester is labile to strong acids. The final cleavage of the peptide from the resin and the removal of the benzyl protecting group are typically performed simultaneously.

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptidyl-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v). The scavengers in the cocktail trap the reactive cations generated during deprotection.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and allow the reaction to proceed for 2-4 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions

-

Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions.[7] This can be minimized by using appropriate coupling reagents and minimizing the exposure time to deprotection reagents.

-

Transesterification: In the presence of alcohols and a base, transesterification of the benzyl ester can occur.[8]

The following diagram illustrates the logical relationship for troubleshooting common side reactions.

Comparison with Other Protecting Groups

The choice of the side-chain protecting group for glutamic acid is crucial and depends on the overall synthetic strategy.

Table 2: Comparison of Common γ-Carboxyl Protecting Groups for Fmoc-Glu-OH

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| Benzyl (Bzl) | -CH₂-Ph | Strong acid (e.g., TFA, HF), Hydrogenolysis | Stable to repeated piperidine treatment | Requires strong acid for cleavage, which can degrade sensitive peptides. |

| tert-Butyl (tBu) | -C(CH₃)₃ | Moderate acid (e.g., TFA) | Cleaved under the same conditions as most resins, simplifying the final deprotection step. | Not suitable for synthesizing protected peptide fragments where the side chain needs to remain protected. |

| Allyl (All) | -CH₂-CH=CH₂ | Pd(0) catalyst | Orthogonal to both Fmoc and tBu/Bzl groups, allowing for selective deprotection on-resin for side-chain modification. | Requires a specific palladium catalyst for removal, which can sometimes be difficult to completely remove from the peptide. |

Applications in Drug Discovery and Development

Fmoc-L-Glu(OBzl)-OH is instrumental in the synthesis of a wide range of therapeutic peptides and peptidomimetics.[1] The incorporation of glutamic acid can enhance the pharmacological properties of peptides. Peptides synthesized using this building block are investigated for various applications, including:

-

Therapeutic Peptides: As components of agonists or antagonists for various biological targets in areas such as oncology, metabolic diseases, and immunology.

-

Drug Delivery Systems: Glutamic acid-rich peptides can self-assemble into nanostructures for targeted drug delivery.

-

Peptide-Based Vaccines: Synthesis of antigenic peptides containing glutamic acid residues for the development of subunit vaccines.

-

Antibody-Drug Conjugates (ADCs): Used in the synthesis of linkers that connect antibodies to cytotoxic drugs.

Conclusion

Fmoc-L-Glu(OBzl)-OH is a cornerstone reagent for the synthesis of glutamic acid-containing peptides via Fmoc-SPPS. Its well-defined chemical properties and established protocols for its use provide a reliable method for incorporating this important amino acid into complex peptide sequences. A thorough understanding of its handling, potential side reactions, and the choice of appropriate cleavage conditions is essential for the successful synthesis of high-purity peptides for research, diagnostics, and therapeutic applications.

References

- 1. bloomtechz.com [bloomtechz.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. 98+ White Powder Fmoc-L-Glu(OBzl)-OH CAS NO. 123639-61-2 [hongri-pharm.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, well-defined peptide sequences. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group has emerged as the linchpin of modern solid-phase peptide synthesis (SPPS). Its unique chemical properties, particularly its base lability, offer a mild and orthogonal protection strategy that has revolutionized the synthesis of complex peptides for research, diagnostics, and therapeutic development. This in-depth technical guide provides a comprehensive overview of the function, mechanism, and practical application of the Fmoc protecting group in peptide synthesis.

The Chemistry of the Fmoc Group: A Profile

The Fmoc group is an amine protecting group that is stable under acidic and neutral conditions but readily cleaved by a mild base, typically a secondary amine like piperidine (B6355638).[1][2] This base-lability is the cornerstone of its utility in SPPS, allowing for the selective deprotection of the α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[1][]

Key Chemical Properties:

-

Base Lability: The most critical feature of the Fmoc group is its susceptibility to cleavage by mild bases via a β-elimination mechanism.[1]

-

Acid Stability: The Fmoc group is robust and stable under the acidic conditions often used to remove side-chain protecting groups and to cleave the final peptide from the resin.[4]

-

UV Absorbance: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which provides a convenient method for real-time monitoring of the deprotection step during automated peptide synthesis. The release of the dibenzofulvene byproduct can be quantified spectrophotometrically to ensure complete deprotection before proceeding to the next coupling cycle.[5]

Mechanism of Action: Protection and Deprotection

The application and removal of the Fmoc group are straightforward chemical transformations that form the cyclical basis of Fmoc-based SPPS.

Fmoc Protection of Amino Acids

Fmoc-protected amino acids are the fundamental building blocks in this synthetic strategy. The Fmoc group is typically introduced by reacting the free amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[6]

Fmoc Deprotection: The Key Step in SPPS

The removal of the Fmoc group is the critical step that allows for the sequential addition of amino acids. This is achieved by treating the N-terminally protected peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[7][8] The deprotection proceeds via a β-elimination mechanism, generating a free amine on the peptide chain, dibenzofulvene, and carbon dioxide. The piperidine also acts as a scavenger for the reactive dibenzofulvene byproduct, forming a stable adduct.[9]

Quantitative Data on Deprotection and Coupling

The efficiency of both the deprotection and coupling steps is critical for the overall success of peptide synthesis. The following tables summarize quantitative data for common deprotection and coupling reagents.

Comparison of Fmoc Deprotection Reagents

The choice of deprotection reagent and its concentration can significantly impact the speed and efficiency of Fmoc removal, as well as the occurrence of side reactions.

| Reagent | Concentration | Solvent | Half-life (t₁₂) of Fmoc-Val | Deprotection Time for >99% Removal | Notes |

| Piperidine | 20% (v/v) | DMF | ~6 seconds[10] | Typically 2 x 5-10 minutes | The most common and standard reagent. |

| Piperidine | 5% (v/v) | DMF | - | ~3 minutes for Fmoc-Val-OH[11] | Can be sufficient for many sequences, reducing piperidine usage. |

| 4-Methylpiperidine (4-MePip) | 20% (v/v) | DMF | Similar to piperidine | Similar to piperidine | A viable alternative to piperidine with similar kinetics. |

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (9:1) | Less efficient than piperidine at short times | Minimum of 10 minutes for Fmoc-Arg(Pbf)-OH | A less toxic alternative, but may require longer reaction times.[5] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | DMF | Faster than piperidine | Shorter than piperidine | Very strong, non-nucleophilic base; requires a scavenger for dibenzofulvene.[7] |

Comparison of Common Coupling Reagents in Fmoc-SPPS

The efficiency of peptide bond formation is heavily dependent on the choice of coupling reagent. For difficult sequences, such as those prone to aggregation or containing sterically hindered amino acids, the selection of a highly efficient coupling reagent is crucial.

| Coupling Reagent | Abbreviation | Class | Relative Efficiency | Purity (ACP 65-74 Synthesis) | Key Advantages |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium Salt | Very High | Higher Purity | Fast reaction rates, low racemization, excellent for difficult couplings.[5] |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | High | Lower Purity than HATU | A widely used and effective coupling reagent.[5] |

| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Carbodiimide | Moderate to High | Variable | Cost-effective, but can be slower and may lead to side reactions if not used with an additive like HOBt. |

| N,N'-Diisopropylcarbodiimide / Ethyl cyano(hydroxyimino)acetate | DIC/Oxyma | Carbodiimide | High | Comparable to HATU | Oxyma is a superior additive to HOBt, offering faster kinetics and reduced risk of side reactions.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments in Fmoc-based solid-phase peptide synthesis.

Protocol for Attachment of the First Fmoc-Amino Acid to Wang Resin

This protocol describes the loading of the first amino acid onto Wang resin, which is suitable for the synthesis of peptides with a C-terminal carboxylic acid.

Materials:

-

Wang resin

-

Fmoc-amino acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

4-(Dimethylamino)pyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic anhydride (B1165640)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for at least 1 hour in a reaction vessel.

-

Amino Acid Activation: In a separate flask, dissolve the Fmoc-amino acid (2-4 equivalents relative to resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF. Add DIC (2-4 equivalents) and stir the solution at room temperature for 10-20 minutes to pre-activate the amino acid.

-

Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents). Agitate the mixture at room temperature for 2-4 hours.

-

Washing: After the coupling reaction, filter the resin and wash it thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and pyridine in DMF (e.g., 10% v/v of each) for 30 minutes.

-

Final Washing: Wash the resin with DMF (3 times) and DCM (3 times), then dry it under vacuum.

-

Loading Determination: Determine the substitution level of the resin by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol for a Manual Fmoc-SPPS Cycle (Deprotection and Coupling)

This protocol outlines a single cycle of deprotection and coupling for the elongation of the peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

20% Piperidine in DMF (v/v)

-

Fmoc-amino acid

-

Coupling reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

-

DCM

Procedure:

-

Resin Swelling: If starting from a dry resin, swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes with agitation.

-

Drain the solution.

-

Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

-

Monitoring (Optional): Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction). If the test is positive, the coupling step should be repeated.

-

Repeat: Continue with the next cycle of deprotection and coupling until the desired peptide sequence is assembled.

Protocol for Final Cleavage and Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Thoroughly wash the final peptide-resin with DCM and dry it under vacuum for several hours.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Prepare the cocktail fresh just before use.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence and the side-chain protecting groups.

-

Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

-

Peptide Collection and Washing: A white precipitate of the crude peptide should form. Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry. Its unique combination of base lability and acid stability provides the orthogonality required for the efficient and reliable synthesis of a vast array of peptides. A thorough understanding of its chemical properties, mechanism of action, and the nuances of the associated synthetic protocols is essential for researchers, scientists, and drug development professionals seeking to harness the power of synthetic peptides in their respective fields. By carefully selecting deprotection and coupling reagents and meticulously executing the synthetic steps, the Fmoc strategy enables the creation of complex and high-purity peptides for a wide range of applications.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mesalabs.com [mesalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chempep.com [chempep.com]

The Pivotal Role of Benzyl (OBzl) Side-Chain Protection in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development, peptide synthesis, and carbohydrate chemistry, the judicious use of protecting groups is paramount. Among the arsenal (B13267) of protective strategies available to the synthetic chemist, the benzyl (B1604629) (Bn) ether (OBzl) stands out as a robust and versatile tool for the temporary masking of hydroxyl and other reactive functional groups. Its widespread application stems from a delicate balance of stability across a broad spectrum of reaction conditions and the availability of reliable methods for its selective removal. This technical guide provides a comprehensive overview of the core principles, applications, and experimental protocols associated with benzyl side-chain protection.

Core Concepts of Benzyl Ether Protection

The benzyl group is typically introduced to a hydroxyl moiety via a Williamson ether synthesis, reacting the corresponding alkoxide with a benzyl halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl).[1][2] This method is highly efficient for the protection of primary and secondary alcohols.[3] Benzyl ethers exhibit remarkable stability under both acidic and basic conditions, rendering them compatible with a wide array of subsequent chemical transformations.[4][5] This stability is a key advantage in complex synthetic routes where other protecting groups might be labile.[6]

The removal of the benzyl group, or debenzylation, is most commonly achieved through catalytic hydrogenolysis.[4][7] This mild reductive cleavage, typically employing palladium on carbon (Pd/C) and hydrogen gas (H₂), yields the deprotected alcohol and toluene (B28343) as a byproduct.[6][8] Alternative methods for deprotection include dissolving metal reduction (e.g., Na/NH₃), oxidative cleavage, and the use of strong Lewis acids, providing chemists with orthogonal strategies for selective deprotection in the presence of other sensitive functional groups.[9][10]

Applications in Key Research Areas

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), benzyl-based protecting groups are extensively used for the side chains of amino acids such as serine, threonine, and tyrosine.[11][12] In the Boc/Bzl protection strategy, the benzyl ethers remain intact during the repeated acid-labile removal of the N-terminal Boc group and are cleaved in the final step with strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).[13][14]

Carbohydrate Chemistry: The synthesis of complex oligosaccharides heavily relies on the strategic use of protecting groups to differentiate between multiple hydroxyl groups of similar reactivity. Benzyl ethers are among the most frequently used "permanent" protecting groups in carbohydrate chemistry due to their stability to both acidic and basic conditions.[15][16] This allows for the manipulation of other, more labile protecting groups (e.g., acetals, silyl (B83357) ethers) while the benzyl ethers remain in place until a global deprotection step, often via hydrogenolysis.[17][18]

Drug Development and Complex Molecule Synthesis: The reliability of the benzyl protecting group makes it an invaluable tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its stability allows for the construction of intricate molecular architectures, and the mild conditions for its removal are often compatible with sensitive functional groups present in the target molecule.[19]

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the benzylation and debenzylation of alcohols under various conditions, providing a comparative overview of reaction efficiency.

Table 1: Benzylation of Alcohols

| Substrate (Alcohol) | Benzylating Agent | Base/Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Primary Alcohol | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | DMF | Varies | High | [10] |

| Hindered Sugar Hydroxyls | Benzyl Bromide (BnBr) | NaH / cat. (n-Bu)₄NI | THF | - | Quantitative | [9] |

| Various Functionalized Alcohols | 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) | Trifluoromethanesulfonic acid | - | - | Good | [9] |

| Wide Range of Alcohols | 2-Benzyloxy-1-methylpyridinium triflate | - | - | - | Very Good | [9] |

Table 2: Deprotection of Benzyl Ethers

| Substrate | Deprotection Method | Reagent(s) | Solvent | Time | Yield (%) | Reference |

| Benzyl-protected alcohol | Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | Methanol (B129727) (MeOH) | Varies | High | [4] |

| Benzyl-protected alcohol | Catalytic Transfer Hydrogenation | Pd/C, 1,4-cyclohexadiene | Ethanol (EtOH) | Varies | High | [9] |

| O-benzyl protected carbohydrates | Ozonolysis | O₃, then NaOMe | - | - | - | [20] |

| Phenolic Benzyl Ethers | Photo-oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), UV light | Acetonitrile (MeCN) | Varies | - | [9] |

| N-Boc, N-Benzyl protected amine | Acid-Facilitated Hydrogenolysis | 20% Pd(OH)₂/C, H₂, Acetic Acid | Ethanol (EtOH) | 14 h | 87-90 | [21] |

Experimental Protocols

Protocol 1: Benzylation of a Primary Alcohol using Williamson Ether Synthesis

Materials:

-

Starting material (primary alcohol) (1.0 equiv.)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv.)

-

Benzyl bromide (BnBr) (1.5–2.0 equiv.)

-

Anhydrous N,N-dimethylformamide (DMF) (5–10 mL/mmol of alcohol)

-

Triethylamine

-

Ethyl acetate (B1210297) (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Argon (Ar) atmosphere

Procedure:

-

Dissolve the starting alcohol (1.0 equiv.) in anhydrous DMF under an argon atmosphere in a flame-dried flask.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.0 equiv.) portion-wise to the stirred solution.

-

After cessation of hydrogen evolution, add benzyl bromide (1.5–2.0 equiv.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and quench the excess NaH by the slow addition of triethylamine, followed by water.

-

Dilute the mixture with ethyl acetate and wash with water.

-

Separate the aqueous layer and extract it twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to afford the desired benzyl ether.[2]

Protocol 2: Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis

Materials:

-

Benzyl-protected alcohol (1.0 equiv.)

-

10% Palladium on carbon (Pd/C) (10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas (balloon or H₂ atmosphere)

-

Celite

Procedure:

-

Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst to the solution.

-

Secure a hydrogen-filled balloon to the flask or place the reaction under a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.

-

If necessary, purify the product by column chromatography.[4][22]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: General reaction pathway for benzyl ether protection and deprotection.

Caption: Experimental workflows for benzylation and debenzylation.

Caption: Logical workflow for an orthogonal protection strategy.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The allyl ether as a protecting group in carbohydrate chemistry. Part V. Preparation of benzyl ethers of carbohydrates for use in oligosaccharide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 19. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 21. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Storage and Stability of Fmoc-Glu(OBzl)-OH for Researchers and Drug Development Professionals

Introduction: N-α-Fmoc-L-glutamic acid γ-benzyl ester, commonly known as Fmoc-Glu(OBzl)-OH, is a critical building block in solid-phase peptide synthesis (SPPS). The integrity of this reagent is paramount to ensure the successful synthesis of high-purity peptides. This in-depth technical guide provides comprehensive guidelines on the proper storage, stability, and handling of this compound, intended for researchers, scientists, and professionals in drug development.

Recommended Storage Conditions

The stability of this compound is highly dependent on storage conditions. Adherence to the following guidelines is crucial to minimize degradation and preserve the reagent's purity over time. The compound is available as a white to off-white solid powder.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Powder) | -20°C | Up to 3 years[1] | Recommended for long-term storage to minimize degradation. |

| 4°C | Up to 2 years[1] | Suitable for medium-term storage. | |

| 2-30°C | Shorter periods | While some suppliers indicate a wide range, colder temperatures are preferable for long-term stability. | |

| In Solvent | -80°C | Up to 6 months[1] | Ideal for long-term storage of stock solutions. |

| -20°C | Up to 1 month[1] | Suitable for short-term storage of working solutions. |

Handling Guidelines

Proper handling techniques are essential to prevent contamination and degradation of this compound.

-

Moisture Protection: Fmoc-protected amino acids are susceptible to hydrolysis. It is imperative to store the compound in a tightly sealed container, preferably in a desiccator, to protect it from moisture. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Light Sensitivity: The Fmoc protecting group can be sensitive to light. Store the compound in a dark place or use an amber vial to prevent photochemical degradation.

-

Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.

-

Solvent Purity: When preparing solutions, use high-purity, amine-free solvents such as N,N-Dimethylformamide (DMF). The presence of amine impurities can lead to premature cleavage of the Fmoc group.

-

Freeze-Thaw Cycles: For solutions, it is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Stability Profile and Degradation Pathways

The primary degradation pathway for this compound is the formation of pyroglutamate (B8496135).

Pyroglutamate Formation

This compound is prone to intramolecular cyclization to form the corresponding pyroglutamic acid derivative. This side reaction is particularly relevant under basic conditions, such as the piperidine (B6355638) treatment used for Fmoc deprotection during SPPS. The formation of pyroglutamate from the N-terminal glutamic acid residue can lead to the termination of the peptide chain elongation.

The mechanism involves the nucleophilic attack of the α-amino group on the γ-carboxyl group of the glutamic acid side chain, leading to the formation of a five-membered lactam ring and the elimination of water.

To minimize pyroglutamate formation during peptide synthesis, it is recommended to use short Fmoc deprotection times. For instance, a 1-minute treatment with 50% piperidine in DMF has been shown to be effective in reducing this side reaction.

Caption: Workflow for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique for assessing the purity and stability of this compound.

Representative HPLC Method for Purity Determination

This protocol provides a general method for the analysis of this compound purity. Method optimization may be required based on the specific HPLC system and column used.

Table 2: Representative HPLC Protocol

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 30-100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (for the Fmoc group) |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve a small amount of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. |

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Run the gradient program and collect the chromatogram.

-

The purity is calculated by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.

-

Degradation is indicated by the appearance of new peaks or a decrease in the main peak area over time. The pyroglutamate derivative, if formed, will typically have a different retention time.

Caption: Simplified diagram of pyroglutamate formation from this compound.

The chemical integrity of this compound is critical for the synthesis of high-quality peptides. By adhering to the stringent storage and handling guidelines outlined in this technical guide, researchers and drug development professionals can significantly mitigate the risk of degradation, primarily through pyroglutamate formation. Regular purity assessment using stability-indicating methods like HPLC is recommended to ensure the quality of the reagent, particularly for long-term stored materials.

References

An In-Depth Technical Guide to Fmoc-Glu(OBzl)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-Fmoc-L-glutamic acid γ-benzyl ester (Fmoc-Glu(OBzl)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Its unique dual-protection strategy offers precise control over the incorporation of glutamic acid residues into peptide chains, a common requirement in the development of therapeutic peptides and other bioactive molecules.

Core Features and Physicochemical Properties

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the γ-carboxyl group of the side chain is protected by an acid-labile benzyl (B1604629) (Bzl) ester. This orthogonal protection scheme is fundamental to its utility in Fmoc-based SPPS, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side chain, which is deprotected during the final cleavage from the solid support.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₂₅NO₆ | [1] |

| Molecular Weight | 459.49 g/mol | [1] |

| CAS Number | 123639-61-2 | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | ~70 °C (decomposition) | [1] |

| Purity (HPLC) | ≥97.0% | [1] |

| Enantiomeric Purity | ≥99.5% (L-isomer) | [1] |

| Solubility | Soluble in DMF and DMSO | |

| Storage Temperature | 2-8 °C |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for introducing glutamic acid residues into synthetic peptides. The Fmoc group's lability to basic conditions (typically piperidine (B6355638) in DMF) allows for the stepwise and controlled elongation of the peptide chain. The benzyl ester protecting the side chain is stable to these basic conditions and is typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

Experimental Protocol: Synthesis of a GLP-1 Analog Fragment

This protocol outlines the manual solid-phase synthesis of a fragment of a Glucagon-Like Peptide-1 (GLP-1) analog, illustrating the use of this compound. GLP-1 and its analogs are crucial in the management of type 2 diabetes and often contain glutamic acid residues.[2][3][4]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling and Preparation:

-

Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for 20 minutes.

-

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (Example: Coupling of this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction completion using a Kaiser test (should be negative). If the reaction is incomplete, repeat the coupling step.

-

After complete coupling, wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Iterative Cycles:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

-

Visualizing the Workflow and Mechanisms

The following diagrams, generated using Graphviz, illustrate the key processes involved in the utilization of this compound in SPPS.

Application in Studying Signaling Pathways: The GLP-1 Receptor Pathway

Peptides synthesized using this compound, such as GLP-1 analogs, are invaluable tools for studying cellular signaling pathways. GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor (GPCR), primarily on pancreatic β-cells.[2][5] The activation of this receptor triggers a cascade of intracellular events crucial for glucose homeostasis.

Potential Side Reactions

A potential side reaction when using glutamic acid derivatives in SPPS is the formation of pyroglutamate.[1] This can occur through intramolecular cyclization, particularly if the N-terminal glutamic acid is exposed to basic conditions for an extended period during Fmoc deprotection. To minimize this, it is recommended to use shorter deprotection times and ensure efficient washing to remove the base promptly.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing glutamic acid. Its well-defined properties and orthogonal protection strategy allow for the reliable and efficient incorporation of this important amino acid into complex peptide sequences. A thorough understanding of its characteristics and the associated synthetic protocols, as outlined in this guide, is essential for researchers and developers in the fields of peptide chemistry, drug discovery, and molecular biology.

References

Applications of Glutamic Acid Derivatives in Peptide Chemistry: A Technical Guide

Glutamic acid (Glu), with its versatile acidic side chain, serves as a fundamental building block in peptide chemistry beyond its primary role in protein architecture. Its derivatives are instrumental in a wide array of applications, from enhancing the stability and efficacy of therapeutic peptides to enabling the synthesis of complex peptide structures and probing biological pathways. This technical guide provides an in-depth exploration of the core applications of glutamic acid derivatives, offering detailed experimental protocols, quantitative data for comparison, and visual workflows for researchers, scientists, and professionals in drug development.

Side-Chain Protection in Peptide Synthesis

The carboxylic acid side chain of glutamic acid is highly reactive and must be protected during peptide synthesis to prevent side reactions, such as branching, cyclization (glutarimide formation), or interference with peptide bond formation. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the chemistry used for N-α-amino protection (e.g., Fmoc or Boc).[1][2]

Common Protecting Groups for Fmoc-Based SPPS

In the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the side-chain protecting group must be stable to the basic conditions used for Fmoc removal (typically piperidine) but cleavable under conditions that do not degrade the final peptide.[1] The most common choices are the tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll) esters.[1]

Data Presentation: Comparison of Glutamic Acid Protecting Groups

| Parameter | tert-Butyl (OtBu) | Benzyl (Bzl) | Allyl (OAll) |

| Cleavage Condition | Strong Acid (e.g., >90% TFA) | Catalytic Hydrogenation (H₂/Pd) | Pd(0) Catalysis (e.g., Pd(PPh₃)₄/PhSiH₃) |

| Orthogonality to Fmoc | Yes | Yes | Yes |

| Orthogonality to Resin | Cleaved simultaneously with standard linkers (e.g., Rink Amide) | Orthogonal | Orthogonal |

| Prevention of Pyroglutamate (B8496135) | Excellent | Moderate | Good |

| Prevention of Glutarimide | Excellent | Moderate | Good |

| Suitability | Standard peptide synthesis | Synthesis of protected fragments, peptides sensitive to strong acid | On-resin side-chain modification, cyclization |

Table 1: A comparative summary of common side-chain protecting groups for glutamic acid in Fmoc-SPPS. Data compiled from multiple sources.[1]

Mandatory Visualization: Protecting Group Selection Workflow

Experimental Protocols

This protocol describes the manual coupling of Fmoc-Glu(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.[3]

-

Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain, then repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) should confirm the presence of the free primary amine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (4 equivalents relative to resin loading) and a coupling agent like HBTU (3.9 equivalents) in DMF. Add N,N'-Diisopropylethylamine (DIPEA) (8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3 times).

-

Confirmation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, a second coupling (recoupling) may be necessary.[3]

This protocol allows for the selective deprotection of the glutamic acid side chain for further modification.

-

Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM or THF under an inert atmosphere (e.g., Argon).

-

Deprotection Cocktail: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the peptide) in the reaction solvent. Add a scavenger, such as phenylsilane (B129415) (PhSiH₃) (20-25 equivalents).

-

Reaction: Add the palladium catalyst solution to the resin. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by final washes with DMF and DCM.

γ-Carboxyglutamic Acid (Gla): A Key Post-Translational Modification

γ-carboxyglutamic acid (Gla) is a non-proteinogenic amino acid derivative formed by the post-translational, vitamin K-dependent carboxylation of glutamate (B1630785) residues.[4] This modification introduces a second carboxylic acid group at the γ-carbon, creating a potent calcium-binding site. Gla is essential for the biological function of several proteins, most notably the blood coagulation factors.[4]

Role in the Blood Coagulation Cascade

In the coagulation cascade, Gla residues in factors II (prothrombin), VII, IX, and X allow these proteins to bind Ca²⁺ ions. This binding induces a conformational change that is critical for their interaction with negatively charged phospholipid membranes at the site of injury, localizing and amplifying the clotting response.[5][6][7][8][9]

Mandatory Visualization: Role of Gla in Coagulation

Synthesis of Gla-Containing Peptides

The direct incorporation of Gla into peptides during SPPS is achieved using a pre-formed, protected Gla derivative, such as Fmoc-Gla(OtBu)₂-OH.[4] This building block has both side-chain carboxyl groups protected as tert-butyl esters, which are removed during the final acid cleavage step. The synthesis of this derivative is complex, with one reported method starting from D-serine achieving an overall yield of approximately 30%.[4]

Pyroglutamic Acid (pGlu): Formation and Significance

Pyroglutamic acid (pGlu) is a cyclic derivative formed from an N-terminal glutamine (Gln) or, more slowly, from an N-terminal glutamic acid residue.[10] The reaction involves an intramolecular nucleophilic attack of the N-terminal amine on the side-chain amide (from Gln) or carboxylic acid (from Glu), resulting in the formation of a five-membered lactam ring and the elimination of ammonia (B1221849) or water, respectively.[10]

This conversion can occur spontaneously, especially under conditions used in biopharmaceutical processing, and its rate is highly dependent on temperature and buffer composition.[11][12] It can also be catalyzed by the enzyme glutaminyl cyclase.[10]

Data Presentation: Factors Influencing pGlu Formation from N-terminal Gln

| Condition | Effect on pGlu Formation Rate | Note |

| Temperature | Increases with higher temperature | Significant acceleration observed in many bioprocesses.[11] |

| pH | Less dependent than other factors | Rate is often higher at neutral to slightly basic pH. |

| Buffer Composition | Highly dependent | Rates are accelerated in phosphate (B84403) and carbonate buffers compared to Tris-HCl or water.[12][13] |

Table 2: Summary of conditions affecting the rate of spontaneous pyroglutamate formation.[11][12]

The formation of pGlu blocks the N-terminus, which prevents analysis by methods that require a free primary amine, such as Edman degradation.[14] For therapeutic peptides and antibodies, it represents a source of product heterogeneity that must be characterized and controlled.[11]

Experimental Protocol

This protocol uses the enzyme pyroglutamate aminopeptidase (B13392206) to unblock the N-terminus of a peptide or protein.[15][16][17]

-

Sample Preparation: Dissolve the pGlu-containing peptide/protein in a suitable buffer (e.g., 50 mM sodium phosphate, 10 mM EDTA, 5 mM DTT, pH 8.0).

-

Enzyme Addition: Add pyroglutamate aminopeptidase to the sample. The optimal enzyme-to-substrate ratio (typically 1:20 to 1:100 by weight) should be determined empirically.

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C for calf liver enzyme, or higher for thermostable enzymes) for 2 to 24 hours. Reaction progress can be monitored by mass spectrometry or HPLC.[16]

-

Reaction Quench: Stop the reaction by adding an acid (e.g., TFA to 0.1%) or by heat inactivation, depending on the stability of the target peptide.

-

Analysis: The resulting deblocked peptide can be directly subjected to N-terminal sequence analysis or purified by RP-HPLC.

Conformationally Constrained Analogs for Drug Design

Glutamic acid's flexible backbone and side chain can be synthetically modified to create conformationally constrained analogs. By restricting the rotation around certain bonds, these derivatives can lock the molecule into a specific three-dimensional shape. This strategy is a powerful tool in drug design to achieve higher receptor selectivity and potency.[18][19][20][21]